molecular formula C12H11ClN4O B11074097 2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B11074097
M. Wt: 262.69 g/mol
InChI Key: UQHBJCYPMVWYKT-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with a chloro group, a cyclopropyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves multiple steps One common method starts with the chlorination of a benzene derivative to introduce the chloro group This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and cyclopropyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the combination of its chloro, cyclopropyl, and triazole groups. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-5-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C12H11ClN4O/c13-11-4-3-9(17-6-14-15-7-17)5-10(11)12(18)16-8-1-2-8/h3-8H,1-2H2,(H,16,18)

InChI Key

UQHBJCYPMVWYKT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl

Origin of Product

United States

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